molecular formula C24H18Br2Si B1267813 Bis(4-bromophenyl)diphenylsilane CAS No. 18733-91-0

Bis(4-bromophenyl)diphenylsilane

Cat. No.: B1267813
CAS No.: 18733-91-0
M. Wt: 494.3 g/mol
InChI Key: UTEBJTKMYMQRIF-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with the molecular formula C24H18Br2Si It is characterized by the presence of two bromophenyl groups and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-bromophenyl)diphenylsilane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at -78°C. The resulting intermediate is then reacted with dichlorodiphenylsilane at the same temperature, followed by stirring at room temperature for 12 hours. The final product is obtained through extraction and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process typically involves similar reaction conditions and purification steps as those used in laboratory settings. The scalability of the synthesis process may require optimization of reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)diphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenyl groups attached to the silicon atom can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

Bis(4-bromophenyl)diphenylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(4-bromophenyl)diphenylsilane involves its interaction with various molecular targets and pathways The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex molecular structures

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane
  • Bis(4-carboxyphenyl)diphenylsilane
  • Bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane

Uniqueness

Bis(4-bromophenyl)diphenylsilane is unique due to the presence of bromine atoms in the phenyl groups, which allows for versatile chemical modifications through substitution reactions. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse chemical and physical properties .

Properties

IUPAC Name

bis(4-bromophenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBJTKMYMQRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304982
Record name bis(4-bromophenyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18733-91-0
Record name 18733-91-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-bromophenyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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